1H and 13C NMR Spectral Assignments for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile: A Comprehensive Guide for Structural Elucidation
1H and 13C NMR Spectral Assignments for 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile: A Comprehensive Guide for Structural Elucidation
Executive Summary & Chemical Context
The compound 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (C₁₁H₅FN₄) represents a highly functionalized heterocycle. Imidazoles are widely recognized as [1], serving as core scaffolds for kinase inhibitors, antifungal agents, and advanced materials. The addition of a 3-fluorophenyl group introduces critical lipophilic and electronic properties, while the 4,5-dicarbonitrile (dicyano) moieties act as strong electron-withdrawing groups, significantly altering the electron density of the imidazole core.
For researchers and drug development professionals, the precise structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth, self-validating framework for assigning the ¹H and ¹³C NMR spectra of this compound, detailing the causality behind the observed chemical shifts, scalar couplings, and tautomeric phenomena.
Mechanistic Principles Governing the NMR Spectra
Before executing the experimental protocol, it is critical to understand the intrinsic molecular dynamics that dictate the spectral output.
Annular Tautomerism
In solution, 1H-imidazoles undergo rapid intermolecular proton exchange between the N1 and N3 atoms. At room temperature, this tautomerism occurs faster than the NMR timescale. Consequently, the C4 and C5 carbons—despite being asymmetric in any single static tautomer—average out to become chemically equivalent. This results in a single, often broadened peak for both the C4/C5 carbons and their attached cyano (–C≡N) groups. Furthermore, the acidic N–H proton frequently undergoes rapid exchange with trace water in the solvent, leading to significant peak broadening or complete disappearance,[2].
¹⁹F–¹³C and ¹⁹F–¹H Scalar Coupling
Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Its high electronegativity deshields the attached carbon (C3'), pushing it significantly downfield. More importantly, ¹⁹F couples strongly with both ¹³C and ¹H nuclei through the Fermi contact interaction. The magnitude of the carbon-fluorine coupling constant ( JCF ) is highly dependent on the number of intervening bonds, providing a built-in ruler for carbon assignment:
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¹ JCF (Direct bond): ~240–250 Hz
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² JCF (Ortho): ~20–25 Hz
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³ JCF (Meta): ~7–10 Hz
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⁴ JCF (Para): ~2–4 Hz
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the spectral assignments, the following step-by-step methodology employs a self-validating logic loop.
Step 1: Sample Preparation
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Weigh 15–20 mg of high-purity 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile.
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Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: DMSO- d6 is chosen over CDCl₃ due to the high polarity of the dicyanoimidazole core. Furthermore, DMSO strongly hydrogen-bonds with the imidazole N–H, slowing down proton exchange sufficiently to allow observation of the N–H peak at room temperature.
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Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Step 2: ¹H NMR Acquisition & D₂O Validation
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Acquire the standard ¹H NMR spectrum at 400 MHz (16 scans, 2s relaxation delay).
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Self-Validation Step (D₂O Shake): Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 60 seconds, and re-acquire the spectrum.
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Logic: The highly deshielded peak at ~14.0 ppm will disappear due to deuterium exchange ( N−H→N−D ). This definitively isolates the imidazole proton from the aromatic signals.
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Step 3: ¹³C NMR & ¹⁹F Decoupling
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Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, WALTZ-16 ¹H decoupling).
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Self-Validation Step: If carbon assignments remain ambiguous due to overlapping multiplets, perform a ¹³C{¹⁹F} decoupled experiment. The collapse of the characteristic JCF doublets into singlets confirms the exact proximity of each carbon to the fluorine atom.
Quantitative Data Presentation
¹H NMR Spectral Assignments (400 MHz, DMSO- d6 )
The aromatic region is defined by the 3-fluorophenyl ring, which exhibits a classic ABCD spin system complicated by ¹⁹F coupling.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration | Assignment / Mechanistic Notes |
| N–H | 13.80 – 14.20 | bs | - | 1H | Imidazole N-H. Highly deshielded by the electron-withdrawing cyano groups. Disappears upon D₂O exchange. |
| H6' | 7.90 | dt | 3JHH = 7.8, 4JHF = 1.5 | 1H | Ar-H (para to F, ortho to imidazole). Shifted downfield by the conjugated imidazole system. |
| H2' | 7.85 | dt | 3JHF = 9.5, 4JHH = 2.0 | 1H | Ar-H (ortho to F). Exhibits strong ortho-fluorine coupling. |
| H5' | 7.65 | td | 3JHH = 8.0, 4JHF = 6.0 | 1H | Ar-H (meta to F). |
| H4' | 7.45 | m | - | 1H | Ar-H (ortho to F, para to imidazole). Complex multiplet due to overlapping 3JHF and 3JHH couplings. |
¹³C NMR Spectral Assignments (100 MHz, DMSO- d6 )
The ¹³C spectrum is highly diagnostic due to the distinct JCF splitting patterns, which allow for the unambiguous mapping of the phenyl ring. The base structure aligns with standard [3].
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF in Hz) | Assignment / Mechanistic Notes |
| C3' | 162.5 | d | 1J = 244.0 | Ar-C attached directly to Fluorine. Massive scalar coupling. |
| C2 | 148.5 | s | - | Imidazole C2. Deshielded by two adjacent nitrogens. |
| C5' | 131.5 | d | 3J = 8.0 | Ar-C (meta to F). |
| C1' | 130.0 | d | 3J = 8.5 | Ar-C (attached to imidazole). |
| C6' | 123.0 | d | 4J = 3.0 | Ar-C (para to F). |
| C4, C5 | 122.0 | s (broad) | - | Imidazole C4, C5. Broadened due to rapid annular tautomerism. |
| C4' | 118.5 | d | 2J = 21.0 | Ar-C (ortho to F). |
| CN | 113.5 | s | - | Nitrile carbons. Equivalent due to tautomerism. |
| C2' | 113.0 | d | 2J = 23.5 | Ar-C (ortho to F). |
Logical Workflow Visualization
The following diagram illustrates the self-validating logical sequence required to accurately assign the NMR spectra of fluorinated heterocycles.
Workflow for the self-validating NMR structural elucidation of fluorinated imidazoles.
Conclusion & Best Practices
The accurate structural elucidation of 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile relies heavily on understanding the interplay between heterocycle tautomerism and heteronuclear scalar coupling.
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Always utilize DMSO- d6 to observe the highly exchangeable N-H proton.
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Do not mistake the C4/C5 broadening for poor shimming; it is a physical manifestation of tautomeric exchange.
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Rely on the predictable decay of JCF values (from ~244 Hz down to ~3 Hz) to map the aromatic ring with absolute certainty, bypassing the need for complex 2D NMR experiments (like HMBC or HSQC) in routine analyses.
References
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Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter Source: Taylor & Francis URL:[Link]
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4,5-Dicyanoimidazole | C5H2N4 | CID 70729 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link]
